molecular formula C14H15ClN4O B127385 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 153276-35-8

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No. B127385
M. Wt: 290.75 g/mol
InChI Key: YPCRZRLLNDTCOR-UHFFFAOYSA-N
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Description

The compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has been the subject of various studies due to its potential pharmacological properties. Research has focused on the synthesis and evaluation of its derivatives for various biological activities, including antinociceptive, anticancer, and antagonist activities against specific receptors .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves nucleophilic substitution reactions or aroylation processes. For instance, 6-phenyl-5-(N4-aroyl-N1-piperazinyl)-2H-pyridazin-3-ones were synthesized by substituting the chlorine atom of 6-phenyl-5-chloro-2H-pyridazin-3-one or by aroylating N1-piperazinyl-2H-pyridazin-3-one . These methods provide a pathway to introduce various substituents, which can significantly alter the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The substitution at the 5-position with a piperazine ring and at the 6-position with a phenyl group is a common feature in these molecules. The specific arrangement of these groups is crucial for the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives by introducing different pharmacophoric groups. The reactivity also allows for the generation of compounds with potential antagonist activity, as seen in the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from related oxazinone adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one derivatives have not been detailed in the provided papers, but they are likely to be similar to those of related compounds .

Scientific Research Applications

Antifungal Activity

One study identified derivatives of the compound as potent β-1,3-glucan synthase inhibitors. These inhibitors have shown efficacy in in vivo models of Candida glabrata infection, highlighting their potential as antifungal agents (Ting et al., 2011).

Antidiabetic Activity

Another research avenue explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, including close derivatives of the focal compound, evaluating their potential as anti-diabetic drugs. These compounds demonstrated significant DPP-4 inhibition and insulinotropic activities, indicating their potential in diabetes treatment (Bindu et al., 2019).

Anticancer Agents

A series of derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. Some compounds exhibited good to moderate activity, suggesting their potential as anticancer agents (Murty et al., 2011).

Insecticidal Activity

Research on N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on previous work showed that these compounds possess good insecticidal activities against Plutella xylostella, especially the compounds with >90% activity at 100 mg/L. This suggests their potential application in pest control (Wu et al., 2012).

Antibacterial Activity

Compounds involving the pyridazinone core structure were screened for their antibacterial activities, indicating a potential application in combating bacterial infections (Pitucha et al., 2005).

properties

IUPAC Name

4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCRZRLLNDTCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352754
Record name 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

CAS RN

153276-35-8
Record name 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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